1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem Compound Identifier (CID) 5480254 is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2. This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .
Preparation Methods
4-Fluoronitrobenzene is typically prepared from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as the reagent. The reaction can be represented as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ] This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-Fluoronitrobenzene undergoes various types of chemical reactions, including:
Reduction: It can be hydrogenated to produce 4-fluoroaniline, which is a precursor to the fungicide fluoroimide.
Substitution: The presence of the electron-withdrawing nitro group makes the fluoride a good leaving group.
Common reagents used in these reactions include hydrogen gas for reduction and phenoxide for substitution reactions. The major products formed from these reactions are 4-fluoroaniline and mononitrodiphenylether, respectively .
Scientific Research Applications
4-Fluoronitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: 4-Fluoroaniline, a reduction product of 4-fluoronitrobenzene, is used in the synthesis of fluoroimide, a fungicide with medical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoronitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group. This makes the fluorine atom a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
4-Fluoronitrobenzene can be compared with other isomeric fluoronitrobenzenes, such as 2-fluoronitrobenzene and 3-fluoronitrobenzene. The uniqueness of 4-fluoronitrobenzene lies in its specific position of the fluorine and nitro groups on the benzene ring, which influences its reactivity and applications. Similar compounds include:
2-Fluoronitrobenzene: Another isomer with the fluorine and nitro groups in different positions.
3-Fluoronitrobenzene: An isomer with the fluorine and nitro groups in yet another arrangement.
4-Nitrochlorobenzene: The precursor used in the synthesis of 4-fluoronitrobenzene.
These comparisons highlight the unique properties and applications of 4-fluoronitrobenzene in various fields.
Properties
IUPAC Name |
1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c1-2-5-14-12(19)17-16-10-8-6-7(13)3-4-9(8)15-11(10)18/h2-4,6H,1,5H2,(H2,14,17,19)(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJVLFMGSZVEJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC1=C2C=C(C=CC2=NC1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)NNC1=C2C=C(C=CC2=NC1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.